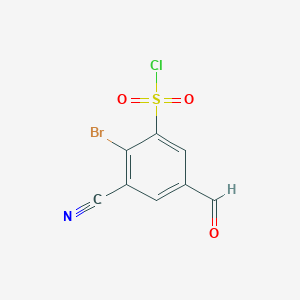
2-Bromo-3-cyano-5-formylbenzenesulfonyl chloride
Overview
Description
2-Bromo-3-cyano-5-formylbenzenesulfonyl chloride is an organic compound with a complex structure that includes bromine, cyano, formyl, and sulfonyl chloride functional groups
Preparation Methods
The synthesis of 2-Bromo-3-cyano-5-formylbenzenesulfonyl chloride typically involves multi-step reactions starting from commercially available precursors
Chemical Reactions Analysis
2-Bromo-3-cyano-5-formylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Addition Reactions: The sulfonyl chloride group can react with nucleophiles like alcohols or amines to form sulfonate esters or sulfonamides.
Scientific Research Applications
2-Bromo-3-cyano-5-formylbenzenesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique functional groups make it a valuable building block for designing molecules with potential therapeutic properties.
Material Science: It can be used in the preparation of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyano-5-formylbenzenesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The bromine and sulfonyl chloride groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The cyano and formyl groups also contribute to the compound’s reactivity, enabling it to form stable intermediates and products in various synthetic pathways.
Comparison with Similar Compounds
2-Bromo-3-cyano-5-formylbenzenesulfonyl chloride can be compared with similar compounds such as:
3-Bromo-5-cyano-2-formylbenzenesulfonyl chloride: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
2-Bromo-5-cyano-3-formylbenzenesulfonyl chloride: Another isomer with distinct properties and uses.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a cyano group, resulting in different chemical behavior and applications.
Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
2-bromo-3-cyano-5-formylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-8-6(3-11)1-5(4-12)2-7(8)15(10,13)14/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFVSYUADHGVSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Br)S(=O)(=O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















